2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound featuring a bromophenyl group and a fluoro-substituted azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves multiple steps, starting with the preparation of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is typically constructed through enantioselective methods, ensuring the correct stereochemistry . The bromophenyl and fluoro groups are then introduced through substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to simplify the structure or prepare it for further reactions.
Substitution: Commonly used to replace specific atoms or groups within the molecule with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes . The pathways involved may include signal transduction mechanisms that affect neuronal communication and behavior .
Comparison with Similar Compounds
Similar Compounds
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: Shares the azabicyclo[3.2.1]octane core but differs in functional groups and overall structure.
1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol: Contains a similar bicyclic structure with different substituents.
Uniqueness
2-(4-Bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its specific combination of bromophenyl and fluoro groups attached to the azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrFNO/c16-11-3-1-10(2-4-11)7-15(19)18-13-5-6-14(18)9-12(17)8-13/h1-4,12-14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEXHGMDBWLTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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